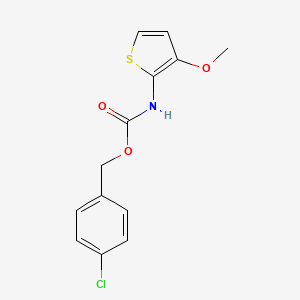

4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate (CB-MTC) is a synthetic organic compound that is used in various scientific research applications. It is a member of the carbamate family of compounds, which are known for their ability to form strong covalent bonds with other molecules. CB-MTC is a versatile compound that has been used in a variety of laboratory experiments, including those involving protein-ligand interactions, enzyme inhibition, and cell signaling.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, which include the core structure of our compound of interest, have been extensively studied for their anticancer properties . The presence of a thiophene ring is common in molecules exhibiting significant anticancer activity. Research has shown that modifications to the thiophene moiety can lead to compounds with potential use in chemotherapy, targeting various forms of cancer.

Organic Electronics: Semiconductors

The thiophene ring is a crucial component in the development of organic semiconductors . Compounds with thiophene units are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of these compounds can be fine-tuned by modifying the thiophene structure, which is a key area of research in material science.

Neuroprotection: Oxidative Stress Management

Derivatives of 4-chlorophenyl compounds have shown promise in neuroprotective applications. Specifically, they have been reported to exhibit antioxidant and immunomodulatory properties, which can improve depression-like behavior and cognitive impairment in animal models . This suggests potential applications in managing oxidative stress-related neurological disorders.

Anti-inflammatory Drugs

Thiophene derivatives are known to possess anti-inflammatory properties . This makes them valuable in the design of nonsteroidal anti-inflammatory drugs (NSAIDs). The modification of the thiophene ring can lead to new compounds that can be used to treat inflammatory conditions without the side effects associated with traditional NSAIDs.

Antimicrobial Agents

The antimicrobial properties of thiophene-containing compounds are well-documented . These compounds can be used to develop new antibiotics and antifungal agents. Research in this field focuses on synthesizing thiophene derivatives that can combat resistant strains of bacteria and fungi.

Anesthetics and Pain Management

Thiophene derivatives have been used in the development of local anesthetics and pain management drugs . For example, articaine, which contains a thiophene ring, is a widely used dental anesthetic in Europe. Research continues to explore thiophene-based compounds for their potential use in safer and more effective anesthetics.

Propiedades

IUPAC Name |

(4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-17-11-6-7-19-12(11)15-13(16)18-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQXNMMCXCGZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)NC(=O)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326377 |

Source

|

| Record name | (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666185 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate | |

CAS RN |

477845-97-9 |

Source

|

| Record name | (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2861798.png)

![2-Chloro-N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2861799.png)

![8-(2,4-Dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2861804.png)

methanone](/img/structure/B2861807.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)

![3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2861818.png)